molecular formula C11H12N2S B6143666 (5-methyl-4-phenyl-1,3-thiazol-2-yl)methanamine CAS No. 244210-99-9

(5-methyl-4-phenyl-1,3-thiazol-2-yl)methanamine

Cat. No.: B6143666
CAS No.: 244210-99-9
M. Wt: 204.29 g/mol
InChI Key: ADGXGFFYNHQZLU-UHFFFAOYSA-N
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Description

(5-methyl-4-phenyl-1,3-thiazol-2-yl)methanamine is a heterocyclic compound containing a thiazole ring substituted with a methyl group at the 5-position, a phenyl group at the 4-position, and a methanamine group at the 2-position

Mechanism of Action

Target of Action

Thiazoles are known to exhibit diverse biological activities due to their unique structure .

Biochemical Pathways

The affected biochemical pathways remain speculative. Thiazoles have been found in various biologically active compounds, including antimicrobial drugs (e.g., sulfathiazole), antiretroviral drugs (e.g., Ritonavir), antifungal drugs (e.g., Abafungin), and antineoplastic drugs (e.g., Tiazofurin) . These compounds likely exert their effects through modulation of specific pathways, but detailed information on “(5-methyl-4-phenyl-1,3-thiazol-2-yl)methanamine” is lacking.

Pharmacokinetics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-methyl-4-phenyl-1,3-thiazol-2-yl)methanamine typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-phenylthiosemicarbazide with α-bromoacetophenone, followed by cyclization in the presence of a base such as sodium hydroxide. The reaction conditions often include refluxing in ethanol or another suitable solvent.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(5-methyl-4-phenyl-1,3-thiazol-2-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted thiazole compounds.

Scientific Research Applications

(5-methyl-4-phenyl-1,3-thiazol-2-yl)methanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Comparison with Similar Compounds

Similar Compounds

    (4-phenyl-1,3-thiazol-2-yl)methanamine: Lacks the methyl group at the 5-position.

    (5-methyl-1,3-thiazol-2-yl)methanamine: Lacks the phenyl group at the 4-position.

    (5-methyl-4-phenyl-1,3-thiazol-2-yl)ethanamine: Contains an ethanamine group instead of a methanamine group.

Uniqueness

(5-methyl-4-phenyl-1,3-thiazol-2-yl)methanamine is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of both the methyl and phenyl groups on the thiazole ring, along with the methanamine group, makes it a versatile compound for various applications.

Properties

IUPAC Name

(5-methyl-4-phenyl-1,3-thiazol-2-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2S/c1-8-11(13-10(7-12)14-8)9-5-3-2-4-6-9/h2-6H,7,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADGXGFFYNHQZLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)CN)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

244210-99-9
Record name (5-methyl-4-phenyl-1,3-thiazol-2-yl)methanamine
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